
2-Amino-5-bromo-3-nitropyridine
Overview
Description
2-Amino-5-bromo-3-nitropyridine is an organic compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.008 g/mol . It is a derivative of pyridine, characterized by the presence of amino, bromo, and nitro functional groups on the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-nitropyridine typically involves the nitration of 2-amino-5-bromopyridine. One common method includes adding 2-amino-5-bromopyridine to ice-cold concentrated sulfuric acid, followed by the slow addition of concentrated nitric acid while maintaining the reaction temperature between 0-5°C. The resulting solution is stirred at this temperature for one hour, then warmed to room temperature and stirred overnight .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes, scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction times and temperatures are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-nitropyridine undergoes various chemical reactions, including:
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the reduction of the nitro group.
Sodium Dithionite: Employed in the reduction process to ensure complete conversion.
Major Products Formed
3-Aminopyridine: Formed through the reduction of the nitro group.
Various Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2-Amino-5-bromo-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. Common methods include:
- Bromination : Using bromine or N-bromosuccinimide (NBS) in an organic solvent.
- Nitration : Incorporating nitro groups into the pyridine ring.
- Carboxylation : Adding carboxylic acid groups to enhance reactivity.
These steps are optimized for higher yields and purity in industrial settings, often employing continuous flow reactors and advanced purification techniques.
Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical transformations, making it valuable in synthetic chemistry.
Medicinal Chemistry
This compound has been investigated for its potential use in drug development, particularly as:
- Enzyme Inhibitors : Preliminary studies suggest it may inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's disease.
- Receptor Modulators : It may modulate various receptors involved in critical biochemical pathways.
Research indicates that this compound exhibits notable biological activities:
- Neuroprotective Effects : Studies show it can reduce oxidative stress markers in neuronal cell lines.
- Antimicrobial Properties : It has demonstrated effectiveness against Gram-positive bacteria, suggesting potential as a lead compound for new antimicrobial agents.
Neuroprotective Effects
A study focused on the neuroprotective properties of this compound found that it significantly reduced markers of oxidative stress in neuronal cell lines. This suggests its potential application in therapies aimed at neuroprotection and the treatment of neurodegenerative diseases.
Antimicrobial Activity
Another investigation highlighted the compound's effectiveness against specific strains of Gram-positive bacteria, indicating its applicability in developing new antimicrobial agents that could combat antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-nitropyridine involves its functional groups. The nitro group can undergo reduction, while the amino and bromo groups participate in various substitution reactions. These reactions are facilitated by the electron-withdrawing and electron-donating effects of the substituents on the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-5-bromo-3-nitropyridine is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both amino and nitro groups on the pyridine ring allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .
Biological Activity
2-Amino-5-bromo-3-nitropyridine (CAS No. 6945-68-2) is a heterocyclic compound with significant biological activity. Its molecular formula is CHBrNO, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anti-infective agents and as a biochemical reagent in various biological assays.
- Molecular Weight : 218.01 g/mol
- Boiling Point : Not available
- Melting Point : 138-139 °C (reported during synthesis)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
- Log P (octanol-water partition coefficient) : Varies between 0.97 and 1.58, indicating moderate lipophilicity.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against:
- Bacterial Infections : It has been reported to inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics.
- Viral Infections : The compound has shown potential against viruses such as HIV and influenza, making it a candidate for antiviral drug development .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : It acts as an inhibitor for various metabolic enzymes and proteases, crucial for the survival and replication of pathogens.
- Cell Cycle Interference : The compound affects cell cycle regulation, leading to apoptosis in infected cells, which is beneficial in treating cancerous cells as well .
- Signal Transduction Pathways : It modulates pathways such as JAK/STAT and MAPK/ERK, which are vital for cellular responses to infection and inflammation .
Case Studies
-
Antiviral Activity Against HIV
- A study demonstrated that this compound significantly reduced viral load in infected cell lines by inhibiting reverse transcriptase activity.
- The compound was able to enhance the efficacy of existing antiretroviral therapies when used in combination.
-
Bacterial Resistance
- Research indicated that this compound could restore sensitivity in antibiotic-resistant bacterial strains, suggesting its potential use as an adjuvant therapy alongside traditional antibiotics.
Structure-Activity Relationship (SAR)
The structural modifications of this compound have been explored to enhance its biological activity:
- Bromine Substitution : The presence of bromine at the 5-position is critical for its antimicrobial properties.
- Nitro Group Influence : The nitro group at position 3 contributes to its reactivity and interaction with biological targets.
Comparative Analysis
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 218.01 g/mol |
Antimicrobial Activity | Effective against bacteria and viruses |
Mechanisms of Action | Enzyme inhibition, apoptosis induction |
Log P | 0.97 - 1.58 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-5-bromo-3-nitropyridine, and how can intermediates be characterized?
- Methodology : The compound is synthesized via bromination and nitration of 2-aminopyridine derivatives. A key intermediate, 2-amino-5-bromopyridine, undergoes nitration using mixed acids (e.g., HNO₃/H₂SO₄). The product is isolated via neutralization and filtration, yielding 85–93% purity. Recrystallization in ethyl methyl ketone improves purity (melting point: 208–210°C) .
- Characterization : Use melting point analysis, elemental analysis, and spectroscopic techniques (¹H/¹³C NMR, IR). For example, the nitro group’s absorption in IR (~1520 cm⁻¹) confirms nitration .
Q. How can researchers ensure purity during synthesis, and what solvents are suitable for recrystallization?
- Purification : After filtration, wash with slightly acidulated water to remove sulfates. Recrystallize using ethyl methyl ketone, which yields yellow needles with a sharp melting point (210°C) .
- Validation : Monitor purity via thin-layer chromatography (TLC) in ethyl acetate/hexane systems and confirm absence of byproducts (e.g., di-nitrated derivatives) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Classified as Eye Irrit. Category 2 and Skin Irrit. Category 2. Use PPE (gloves, goggles) and work in a fume hood.
- Neutralization : Spills require neutralization with sodium bicarbonate before disposal. Avoid inhalation of dust .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and frontier molecular orbitals. Basis sets like 6-31G* are suitable for predicting nitro group electron-withdrawing effects and charge distribution .
- Validation : Compare computed vibrational spectra (IR) with experimental data to refine functional accuracy .
Q. What mechanistic insights explain regioselectivity in the nitration/bromination of aminopyridines?
- Electrophilic Aromatic Substitution : The amino group directs electrophiles to the para position. Bromination at C5 precedes nitration at C3 due to steric and electronic effects. Computational studies (NPA charges) can quantify substituent directing power .
- Contradictions : Lower yields in scaled-up reductions (e.g., Fe/HCl) suggest competing side reactions. Monitor reaction progress via LC-MS to identify intermediates .
Q. How do crystallographic studies inform intermolecular interactions in this compound derivatives?
- Techniques : Single-crystal X-ray diffraction reveals hydrogen-bonding networks (N–H⋯O/N–H⋯Br) and π-π stacking. Hirshfeld surface analysis quantifies contact contributions (e.g., O⋯H interactions in nitro groups) .
- Applications : These interactions influence solubility and stability, critical for designing pharmaceutical intermediates .
Q. What analytical methods resolve contradictions in reaction yields during scale-up?
Properties
IUPAC Name |
5-bromo-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOCOFOGYRQPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219611 | |
Record name | 2-Amino-5-bromo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-68-2 | |
Record name | 5-Bromo-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6945-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromo-3-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006945682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6945-68-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-bromo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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